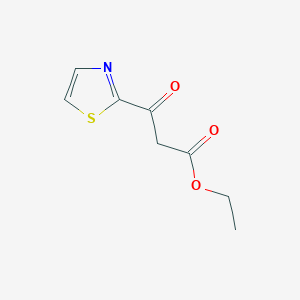

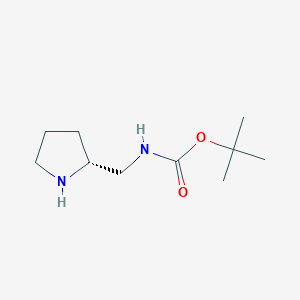

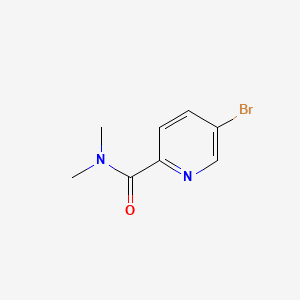

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

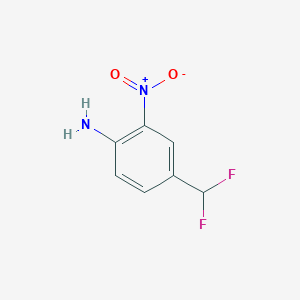

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-Methylpyrazole (1MP), is an organic compound that has been widely studied due to its diverse range of applications in the fields of chemistry, biology, and medicine. It is a white, crystalline solid that is insoluble in water and has a melting point of 101 °C. 1MP is a versatile molecule that can be used as a synthetic intermediate in organic synthesis, as a catalyst in chemical reactions, and as a drug in the treatment of certain medical conditions.

Applications De Recherche Scientifique

Corrosion Inhibition

Research on bipyrazolic-type organic compounds, including derivatives similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated their potential as corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated the inhibition efficiencies and reactive sites of these compounds, with parameters like EHOMO, ELUMO, gap energy, and electronegativity being crucial for their performance. This suggests that derivatives of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol could be effective in corrosion protection applications (Wang et al., 2006).

Metal Complexation and Catalysis

Studies on new hybrid pyrazole ligands, structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, have led to the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes show promise in fields such as diffusion NMR studies and theoretical calculations, indicating potential applications in catalysis and material science (Guerrero et al., 2008).

Catalytic Oxidative Activities

A new tripodal ligand similar in structure to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol was synthesized and examined alongside other pyrazolyl ligands for their catalytic oxidative activities. The generation of dioxygen complexes of copper(II) and their efficiency in catalyzing oxidation reactions highlight the potential of these compounds in oxidative catalysis and environmental applications (Kodadi et al., 2008).

Enzyme Inhibitory Activities

Compounds structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol have been synthesized and tested for their inhibitory activities against various enzymes. Selective inhibitors for enzymes like urease and butyrylcholinesterase were identified, indicating potential therapeutic applications in treating diseases associated with enzyme dysregulation (Harit et al., 2012).

Polydentate Ligand Synthesis

The interaction of pyrazole and certain compounds in a superbasic medium has been explored for the synthesis of polydentate ligands incorporating pyrazolyl- and bromo-substituted ethenes. This methodological approach opens avenues for developing novel chelating agents for metal complexation, with applications in coordination chemistry and material science (Potapov et al., 2011).

Propriétés

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBVHIIZKNTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

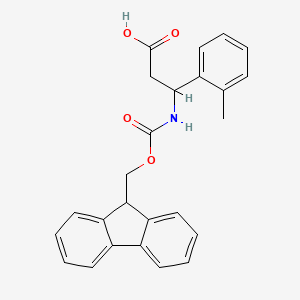

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

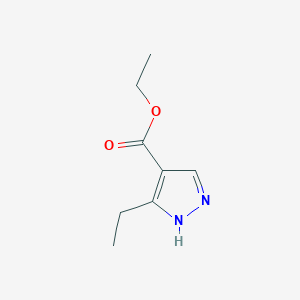

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)